BAY-707

Target Engagement Cellular Thermal Shift Assay (CETSA) MTH1 Inhibition

BAY-707 is a substrate-competitive, highly selective MTH1 (NUDT1) inhibitor with an IC50 of 2.3 nM. It shows no activity against 97 kinases at 1 µM, unlike earlier probes such as TH588. Robust cellular target engagement (CETSA EC50 7.6 nM) makes it ideal for developing PD assays and as a validated negative control. This high-quality chemical probe ensures reproducible, interpretable data in target validation studies.

Molecular Formula C15H20N4O2
Molecular Weight 288.34 g/mol
Cat. No. B605951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-707
SynonymsBAY-707;  BAY 707;  BAY707;  BAY-707 free base
Molecular FormulaC15H20N4O2
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CC2=C(C=CN=C2N1)N3CCOCC3C
InChIInChI=1S/C15H20N4O2/c1-3-16-15(20)12-8-11-13(4-5-17-14(11)18-12)19-6-7-21-9-10(19)2/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,16,20)(H,17,18)/t10-/m0/s1
InChIKeyRPMGXDCRCWWCRY-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BAY-707: A Potent and Selective MTH1 (NUDT1) Inhibitor for Target Validation Studies


BAY-707 is a substrate-competitive, highly potent and selective inhibitor of the human hydrolase MTH1 (MutT homolog 1, also known as NUDT1). It exhibits an enzymatic IC50 of 2.3 nM [1]. The compound is the product of a fragment-based screening and structure-based drug design program, which increased potency over 10,000-fold from the initial fragment starting point while maintaining high ligand efficiency [2]. Importantly, BAY-707 serves as a high-quality chemical probe for validating the biological role of MTH1, as extensive studies have demonstrated a clear lack of anticancer efficacy in vitro and in vivo, thereby devalidating MTH1 as a broad-spectrum cancer target [1].

The Critical Need for Chemical Probe Selectivity: BAY-707 vs. Other MTH1 Inhibitors


Generic substitution among MTH1 inhibitors is not scientifically valid due to profound differences in selectivity profiles, cellular target engagement, and off-target effects. Earlier MTH1 inhibitors, such as TH588, were later found to have significant off-target activities that confounded their phenotypic effects [1]. In contrast, BAY-707 was specifically engineered to be highly selective, exhibiting no significant activity against a panel of 97 kinases at 1 µM . This superior selectivity profile is essential for accurately interrogating MTH1 biology, as it mitigates the risk of misleading results from polypharmacology. Consequently, procurement of a precisely defined and validated probe like BAY-707 is non-negotiable for generating reproducible and interpretable data in target validation studies.

BAY-707: Quantitative Evidence of Differentiation for Informed Procurement


Superior Cellular Target Engagement Compared to the Reference Inhibitor TH588

BAY-707 demonstrates a significantly lower EC50 for cellular target engagement when compared to the earlier-generation MTH1 inhibitor TH588 in a cellular thermal shift assay (CETSA). While both compounds bind to MTH1, BAY-707 achieves half-maximal stabilization at a concentration of 7.6 nM, whereas TH588 is far less potent, with a reported EC50 of 2 µM .

Target Engagement Cellular Thermal Shift Assay (CETSA) MTH1 Inhibition

High Selectivity Profile: Lack of Off-Target Kinase Activity

BAY-707 exhibits a clean selectivity profile against a broad panel of human kinases. When screened at a concentration of 1 µM against a panel of 97 kinases, BAY-707 showed no significant activity (defined as <50% inhibition) against any of the targets tested . This level of selectivity is a key advantage over some earlier MTH1 probes which were later found to have polypharmacological effects.

Kinase Profiling Selectivity Off-Target Effects

Confirmation as a 'True Negative' Probe: Lack of Anticancer Efficacy in Robust In Vivo Models

Despite its potent biochemical and cellular target engagement, BAY-707 demonstrated a clear and unequivocal lack of antitumor activity in a range of in vivo xenograft models, both as a monotherapy and in combination with standard-of-care agents [1]. This outcome directly contrasts with earlier reports on other MTH1 inhibitors and provides a definitive, data-driven conclusion that MTH1 is not a viable cancer target.

Target Validation In Vivo Efficacy Cancer Dependency

Chemically Distinct Scaffold with Favorable In Vitro Pharmacokinetic Properties

BAY-707 was developed using fragment-based screening and structure-based drug design, resulting in a chemical structure distinct from previously published MTH1 inhibitors [1]. The compound displays a favorable in vitro ADME profile, characterized by high metabolic stability in liver microsomes across species [2]. While the comparison is class-level, these properties are a direct result of the rigorous medicinal chemistry optimization that improved potency from a micromolar fragment to a low nanomolar probe.

Medicinal Chemistry Fragment-Based Drug Discovery Metabolic Stability

High-Value Applications for BAY-707 in Oncology Target Validation


Gold-Standard Negative Control for MTH1-Dependent Phenotypes

Given the unequivocal evidence that BAY-707 lacks in vitro or in vivo anticancer efficacy despite potent target engagement, its primary and most valuable application is as a high-quality negative control probe [1]. Any experimental system where MTH1 inhibition is proposed to have a phenotypic effect, such as in cancer cell viability or DNA damage response, must be validated with BAY-707. A positive result with BAY-707 (i.e., a lack of effect) confirms that the observed phenotype is not due to on-target MTH1 inhibition, thereby controlling for confounding off-target activities of other tool compounds.

Pharmacodynamic (PD) Marker Assay Development and Validation

BAY-707's robust cellular target engagement, as demonstrated by its 7.6 nM EC50 in a CETSA assay, makes it an ideal tool for developing and validating pharmacodynamic assays for MTH1 [1]. Researchers can use BAY-707 to establish dose-response relationships for target engagement assays in cell lysates and tissue samples. This is crucial for defining the exposures required to achieve effective MTH1 inhibition and for validating that future MTH1-targeting strategies are engaging their intended target in the relevant biological system.

Investigating the Cellular Role of MTH1 in DNA Damage Repair Pathways

MTH1's primary function is to sanitize the oxidized nucleotide pool, preventing the incorporation of damaged bases like 8-oxo-dGTP into DNA. BAY-707, as a substrate-competitive inhibitor, provides a precise tool to dissect the contribution of MTH1's enzymatic activity to cellular responses to oxidative stress and DNA damage [1]. The lack of off-target kinase activity at 1 µM ensures that any observed effects on DNA repair dynamics, cell cycle checkpoints, or apoptosis are specifically linked to the inhibition of MTH1's hydrolase function .

Benchmarking Tool for Novel MTH1 Inhibitor Discovery Programs

For medicinal chemistry programs targeting MTH1 for non-oncology indications or seeking alternative chemical matter, BAY-707 serves as an essential benchmark. Its comprehensive characterization—including a 2.3 nM biochemical IC50, high selectivity, favorable PK, and a co-crystal structure with MTH1 (PDB: 5NHY)—provides a rigorous standard against which new compounds can be measured [1]. Any new inhibitor claiming to be 'potent' or 'selective' must be evaluated head-to-head with BAY-707 to demonstrate a genuine advantage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for BAY-707

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.